

Methyl 5-bromo-2,4-dimethylbenzoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Methyl 5-bromo-2,4-dimethylbenzoate*

Cat. No.: *B176628*

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An In-depth Review of Synthesis, Suppliers, and Applications in Drug Discovery

Methyl 5-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester that serves as a crucial building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it functions as a key intermediate in the development of targeted therapeutics. This technical guide provides a comprehensive overview of **Methyl 5-bromo-2,4-dimethylbenzoate**, including its suppliers and pricing, detailed experimental protocols for its synthesis, and its application in the development of novel drug candidates, with a focus on mTORC1 and SGLT2 inhibitors.

Suppliers and Pricing

Methyl 5-bromo-2,4-dimethylbenzoate (CAS No. 152849-72-4) is commercially available from a variety of chemical suppliers. The purity and quantity offered can vary, impacting the price. Below is a summary of some of the key suppliers and indicative pricing. Researchers are advised to request quotes from suppliers for the most current pricing and availability.

Supplier	Catalogue Number	Purity	Indicative Pricing
Apollo Scientific	OR45100	95%	Starting at £68.00
Bide Pharmatech	BD244030	95+%	Contact for pricing
BLD Pharmatech	BD244030	95%	Contact for pricing
Ambeed	A291953	---	Contact for pricing
Almanac Life Science	ALS-M4326	95%	Contact for pricing
Smolecule	S1973086	---	Contact for pricing
abcr Gute Chemie	AB291953	95%	Contact for pricing

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Methyl 5-bromo-2,4-dimethylbenzoate** and its subsequent use in a Heck coupling reaction, a common transformation in drug discovery.

Synthesis of Methyl 5-bromo-2,4-dimethylbenzoate

A common and effective method for the synthesis of **Methyl 5-bromo-2,4-dimethylbenzoate** involves the bromination of methyl 2,4-dimethylbenzoate. A detailed procedure is outlined below, adapted from patent literature.[\[1\]](#)[\[2\]](#)

Step 1: Esterification of 2,4-dimethylbenzoic acid

This initial step is often performed to obtain the starting material, methyl 2,4-dimethylbenzoate, if not commercially available.

- **Materials:** 2,4-dimethylbenzoic acid, methanol, sulfuric acid.
- **Procedure:** A solution of 2,4-dimethylbenzoic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent such as diethyl ether, washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium

sulfate, filtered, and the solvent is evaporated to yield methyl 2,4-dimethylbenzoate, which can often be used in the next step without further purification.

Step 2: Bromination of methyl 2,4-dimethylbenzoate

- **Materials:** Methyl 2,4-dimethylbenzoate (19.75 g), activated neutral aluminum oxide (120 g), bromine (9.25 ml), diethyl ether, 10% aqueous sodium thiosulfate solution, saturated aqueous sodium hydrogen carbonate solution, brine, magnesium sulfate, methanol.^{[1][2]}
- **Procedure:** To a mixture of methyl 2,4-dimethylbenzoate (19.75 g) and activated neutral aluminum oxide (120 g), bromine (9.25 ml) is added dropwise at room temperature with stirring.^{[1][2]} The reaction mixture is stirred at room temperature for 8 hours.^{[1][2]} Following the reaction, the mixture is diluted with diethyl ether (1000 ml).^{[1][2]} Insoluble materials are removed by filtration and washed with diethyl ether (500 ml).^{[1][2]} The combined filtrate is then washed successively with 10% aqueous sodium thiosulfate solution, a saturated aqueous sodium hydrogen carbonate solution, and brine.^{[1][2]} The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.^{[1][2]} The resulting residue is crystallized from methanol (40 ml) to afford **Methyl 5-bromo-2,4-dimethylbenzoate** (6.34 g) as colorless crystals.^{[1][2]}
- **Characterization:** The product can be characterized by mass spectrometry. For example, APCI-Mass m/z 243/245 (M+H) is indicative of the desired product.^{[1][2]}

Application in a Heck Coupling Reaction

Methyl 5-bromo-2,4-dimethylbenzoate can be utilized in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form more complex molecules. An example of its use in the synthesis of a precursor for an mTORC1 inhibitor is provided below.

- **Materials:** **Methyl 5-bromo-2,4-dimethylbenzoate** (9.8 g, 40.09 mmol), tert-butyl 4-methylenepiperidine-1-carboxylate (11.85 g, 60.14 mmol), triethylamine (Et₃N, 14.3 g, 142.1 mmol), tri(o-tolyl)phosphine (106.28 mg, 0.34 mmol), palladium(II) acetate (Pd(OAc)₂, 19.59 mg, 0.082 mmol), acetonitrile (CH₃CN, 50 mL).
- **Procedure:** In a suitable reaction vessel, a solution of **Methyl 5-bromo-2,4-dimethylbenzoate** (9.8 g) in acetonitrile (50 mL) is prepared. To this solution are added tert-butyl 4-methylenepiperidine-1-carboxylate (11.85 g), triethylamine (14.3 g), tri(o-

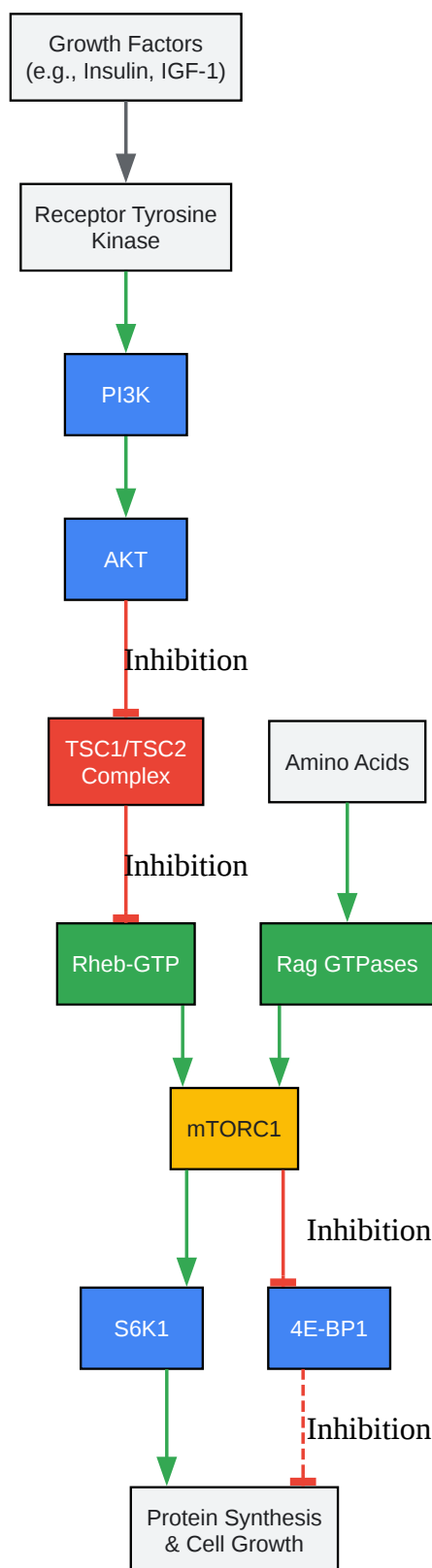
tolyl)phosphine (106.28 mg), and palladium(II) acetate (19.59 mg). The reaction mixture is then stirred, typically at an elevated temperature, until the starting materials are consumed (as monitored by techniques such as TLC or LC-MS). The workup and purification would involve standard procedures such as filtration, extraction, and chromatography to isolate the desired coupled product.

Applications in Drug Discovery

Methyl 5-bromo-2,4-dimethylbenzoate is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility has been demonstrated in the development of inhibitors for two key therapeutic targets: the mammalian target of rapamycin (mTOR) and the sodium-glucose cotransporter-2 (SGLT2).

mTOR Signaling Pathway and Inhibitor Synthesis

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and energy status. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders. The pathway is centered around two distinct complexes, mTORC1 and mTORC2. **Methyl 5-bromo-2,4-dimethylbenzoate** has been used as a starting material in the synthesis of selective mTORC1 inhibitors.

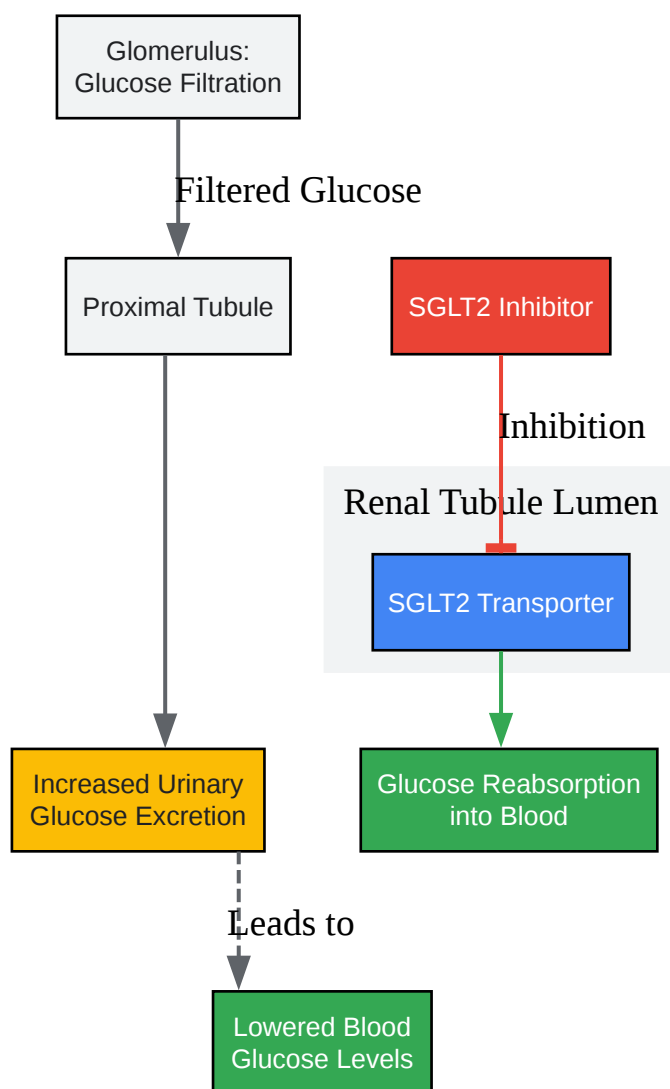


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Figure 1: Simplified mTOR Signaling Pathway.

SGLT2 Inhibition and Diabetes Treatment

Sodium-glucose cotransporter-2 (SGLT2) is a protein primarily located in the proximal tubules of the kidneys. It is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. Inhibiting SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This mechanism of action is beneficial for the treatment of type 2 diabetes. **Methyl 5-bromo-2,4-dimethylbenzoate** has been utilized as a key building block in the synthesis of SGLT2 inhibitors.[1][2]



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Figure 2: Mechanism of Action of SGLT2 Inhibitors.

Conclusion

Methyl 5-bromo-2,4-dimethylbenzoate is a versatile and valuable reagent for researchers and professionals in the field of drug development. Its commercial availability and well-documented synthetic routes make it an accessible starting material for complex chemical syntheses. The successful application of this compound in the development of inhibitors for critical therapeutic targets such as mTORC1 and SGLT2 underscores its importance in medicinal chemistry and highlights its potential for future drug discovery efforts.

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